molecular formula C9H17NO2 B1654575 (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one CAS No. 247068-84-4

(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one

Cat. No.: B1654575
CAS No.: 247068-84-4
M. Wt: 171.24
InChI Key: ASROSKVBCYFAHU-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant effects. Synthetic cathinones are derivatives of the naturally occurring compound cathinone, found in the khat plant (Catha edulis). These compounds have gained attention due to their psychoactive properties and potential use in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2-pentanone with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of synthetic cathinones, including (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one involves its interaction with monoamine transporters in the brain. The compound inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one is unique due to its specific chemical structure, which includes an oxirane ring. This structural feature may contribute to its distinct pharmacological properties compared to other synthetic cathinones .

Properties

IUPAC Name

(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROSKVBCYFAHU-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178260
Record name (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247068-84-4
Record name (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247068-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247068844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRAN-2-YL)PENTAN-1-ONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP9D537V5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Reactant of Route 2
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Reactant of Route 3
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Reactant of Route 4
Reactant of Route 4
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Reactant of Route 5
Reactant of Route 5
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Reactant of Route 6
Reactant of Route 6
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.